molecular formula C7H12N2O B2771317 7a-Methyl-hexahydro-pyrrolo[1,2-a]imidazol-5-one CAS No. 21603-77-0

7a-Methyl-hexahydro-pyrrolo[1,2-a]imidazol-5-one

Cat. No.: B2771317
CAS No.: 21603-77-0
M. Wt: 140.186
InChI Key: MMWGHXITWAALJO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7a-Methyl-hexahydro-pyrrolo[1,2-a]imidazol-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a three-component synthesis involving trifluoromethylated hexahydropyrrolo[1,2-a]imidazol-5-one has been documented .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 7a-Methyl-hexahydro-pyrrolo[1,2-a]imidazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, 7a-Methyl-hexahydro-pyrrolo[1,2-a]imidazol-5-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: The compound has potential applications in biological and medicinal research. It can be used to study enzyme interactions, receptor binding, and other biochemical processes. Its structural features may also make it a candidate for drug development and pharmacological studies .

Industry: In industry, this compound can be used in the development of new materials, such as polymers and advanced composites. Its unique properties may contribute to the performance and functionality of these materials .

Mechanism of Action

The mechanism of action of 7a-Methyl-hexahydro-pyrrolo[1,2-a]imidazol-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Uniqueness: 7a-Methyl-hexahydro-pyrrolo[1,2-a]imidazol-5-one is unique due to the presence of the methyl group at the 7a position.

Properties

IUPAC Name

7a-methyl-2,3,6,7-tetrahydro-1H-pyrrolo[1,2-a]imidazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-7-3-2-6(10)9(7)5-4-8-7/h8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWGHXITWAALJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)N1CCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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